(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one
Description
Properties
IUPAC Name |
(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4S2/c17-14-15-13(21)12(22-14)7-10-5-6-11(20-10)8-1-3-9(4-2-8)16(18)19/h1-7H,(H,15,17,21)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGLSIBLLIHMHR-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=S)NC(=O)S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=S)NC(=O)S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364120 | |
| Record name | F0862-0010 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5863-11-6 | |
| Record name | F0862-0010 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10364120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-(4-Nitrophenyl)Furan-2-Carbaldehyde
The furan moiety substituted with a 4-nitrophenyl group is typically constructed via cross-coupling reactions. A modified Suzuki-Miyaura coupling between 4-nitrobenzene boronic acid and 5-bromofuran-2-carbaldehyde has been employed, yielding 5-(4-nitrophenyl)furan-2-carbaldehyde in 74–84% yields. Palladium catalysts such as PdCl₂(PPh₃)₂ (2 mol%) with triphenylphosphine (4 mol%) in dioxane/water mixtures at 70°C for 12 hours are optimal. Alternatives include Meerwein arylation, where diazotized 4-nitroaniline reacts with furan-2-acrylic acid derivatives under copper catalysis, though this method suffers from lower yields (30–50%).
Table 1: Comparison of Furan Intermediate Synthesis Methods
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂ | Dioxane/H₂O | 74–84 | |
| Meerwein Arylation | CuBr | AcOH/H₂O | 30–50 |
Formation of the 4-Thioxothiazolidin-2-One Core
Thiourea-Mediated Cyclization
The thiazolidinone-thione scaffold is synthesized via cyclocondensation of mercaptoacetic acid with substituted thioureas. For example, reacting 2-(4-nitrophenyl)furan-5-amine with thiourea in ethanol under reflux forms the iminothiazolidinone intermediate, which is subsequently oxidized with elemental sulfur or DMAP-sulfur complexes to introduce the thioxo group. The sulfur transfer mechanism involves a pyridine N–S intermediate (I), which facilitates thiirane formation and subsequent ring expansion to yield the thioxothiazolidinone.
Alternative Pathways via Enaminones
Enaminones serve as versatile precursors. Treatment of enaminone derivatives with sulfur and DMAP in toluene at 110°C generates α-keto thioamides, which undergo intramolecular cyclization to form the thiazolidinone-thione ring. This method avoids hazardous reagents but requires strict anhydrous conditions.
Key Reaction Conditions:
Knoevenagel Condensation for Methylene Bridge Formation
Aldehyde-Thione Coupling
The final step involves a stereoselective Knoevenagel condensation between 5-(4-nitrophenyl)furan-2-carbaldehyde and 4-thioxothiazolidin-2-one. Piperidine or ammonium acetate in ethanol at 80°C drives the reaction, favoring the (E)-isomer due to thermodynamic control. Polar solvents like DMF increase reaction rates but may reduce stereoselectivity.
Optimized Protocol:
-
Combine aldehyde (1 eq.), thione (1.2 eq.), and piperidine (10 mol%) in ethanol.
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Reflux at 80°C for 6–8 hours.
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Cool and isolate via filtration; purify by recrystallization (ethanol/water).
Challenges and Mitigation Strategies
Low Yields in Reduction Steps
Early methods using Raney Nickel for nitro-group reductions faced yields <30% due to over-reduction and catalyst poisoning. Switching to hydrogenation with Pd/C (3–5 kg/cm² H₂) in methanol improves yields to 85–90% while minimizing side reactions.
Purification Difficulties
The product’s low solubility in common solvents complicates purification. Silica gel chromatography with dichloromethane/petroleum ether (1:5) effectively removes byproducts. For industrial-scale production, recrystallization from dioxane/water mixtures is preferred.
Spectroscopic Characterization
NMR Analysis
IR Spectroscopy
Strong bands at 1670 cm⁻¹ (C=O) and 1240 cm⁻¹ (C=S) confirm core structure formation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C14H8N2O4S2
- Molar Mass : 304.35 g/mol
- CAS Number : 5863-11-6
The structure features a thiazolidinone ring fused with a furan moiety and a nitrophenyl substituent, which contributes to its biological activity.
Anticancer Applications
Numerous studies have investigated the anticancer potential of thiazolidinone derivatives, including (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one. These compounds have shown promising cytotoxic effects against various cancer cell lines.
Case Studies
Several case studies highlight the efficacy of this compound against specific cancer types:
- Breast Cancer : Studies indicate that derivatives containing the thiazolidinone structure exhibit significant cytotoxicity against breast cancer cell lines such as MDA-MB-231 and MCF-7. For instance, one study reported an IC50 value of 1.57 μM for a related thiazolidinone derivative against MCF-7 cells .
- Lung Cancer : The compound has also been tested against A549 lung cancer cells, showing comparable efficacy to established chemotherapeutic agents like gefitinib .
Antimicrobial Properties
Apart from anticancer effects, this compound exhibits antimicrobial activity against various pathogens.
Bacterial Inhibition
Research indicates that thiazolidinone derivatives can inhibit both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl group enhances the antimicrobial potency by facilitating interactions with bacterial cell membranes .
Fungal Activity
In addition to bacterial targets, these compounds have shown antifungal properties, making them potential candidates for developing new antifungal therapies.
Potential in Drug Development
The unique structure of this compound positions it as a versatile scaffold for drug development.
Hybrid Molecule Design
Researchers are exploring hybrid compounds that combine this thiazolidinone with other pharmacologically active moieties to enhance therapeutic efficacy and reduce side effects. For example, combining it with phenothiazine derivatives has shown synergistic effects in cancer treatment .
Structure–Activity Relationship Studies
Ongoing studies focus on modifying the chemical structure to optimize biological activity while minimizing toxicity. Understanding the structure–activity relationship (SAR) is crucial for developing more effective derivatives .
Mechanism of Action
The mechanism of action of (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the furan, thiazole, or aryl rings. These modifications significantly alter physicochemical properties, spectroscopic profiles, and biological activities.
Table 1: Structural and Spectroscopic Comparison
Key Differences and Trends:
Substituent Effects on Melting Points :
- Nitro-substituted derivatives (e.g., 6b ) exhibit higher melting points (317–319°C) compared to chloro- or fluoro-substituted analogs (248–269°C) . This is attributed to stronger intermolecular interactions (e.g., dipole-dipole) from the nitro group.
Biological Activity :
- Anticandidal Activity : Fluorophenyl-substituted analogs (MIC = 250 µg/mL) outperform nitrophenyl derivatives against Candida utilis .
- Cytotoxicity : Chlorophenyl-substituted thiazoles show selective toxicity against MCF-7 cancer cells (IC₅₀ = 125 µg/mL) with low NIH/3T3 toxicity (IC₅₀ > 500 µg/mL) . The nitro group in the target compound may enhance cytotoxicity but requires empirical validation.
Synthetic Pathways :
- Thiosemicarbazone intermediates (e.g., A/B ) are common precursors for thiazole derivatives . Microwave-assisted synthesis reduces reaction times (1.5 h vs. 93 h) for bis-coumarin analogs .
Biological Activity
(E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on various studies and findings.
- Molecular Formula : C17H12N2O6S2
- Molar Mass : 404.42 g/mol
- Density : 1.62 g/cm³ (predicted)
- Boiling Point : 637.3 °C (predicted)
- pKa : 4.11 (predicted)
Antimicrobial Activity
Recent studies have demonstrated the compound's significant antibacterial and antifungal properties.
Antibacterial Activity
The compound was tested against various Gram-positive and Gram-negative bacteria, exhibiting better potency than ampicillin. The Minimum Inhibitory Concentration (MIC) values ranged from 3.00 to 12.28 µmol/mL , while the Minimum Bactericidal Concentration (MBC) was between 4.09 and 16.31 µmol/mL .
Antifungal Activity
For antifungal activity, the MIC values were reported to be between 0.97 and 34.05 µmol/mL , with MFC values ranging from 1.95 to 68.1 µmol/mL . The most effective compound showed an MIC of 1.88–3.52 µmol/mL .
Anticancer Activity
The anticancer potential of thiazolidinones, including the compound , has been extensively studied.
Cytotoxicity Studies
In vitro studies revealed that this compound exhibits cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were found to be as low as 0.72 µM , indicating potent anticancer activity .
The mechanism behind its anticancer activity appears to involve the inhibition of key cellular pathways associated with cancer proliferation and survival. For instance, it has been shown to affect DNA replication in leukemic cells and promote microtubule assembly, leading to disrupted cellular structures in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their chemical structure. Modifications at specific positions on the thiazolidinone ring can enhance or reduce bioactivity:
| Compound | Modification | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Unsubstituted | 0.72 | Anticancer |
| Compound B | 3,4-Dimethoxy | 1.003 | Anticancer |
| Compound C | 4-Methyl | 2.66 | Anticancer |
Case Studies
Several case studies have highlighted the efficacy of thiazolidinones in treating resistant strains of bacteria and various cancer types:
- Case Study on Bacterial Resistance : A study demonstrated that compounds derived from thiazolidinones exhibited significant antibacterial activity against multi-drug resistant strains, suggesting a potential therapeutic avenue for combating antibiotic resistance .
- Case Study on Cancer Treatment : Another investigation focused on the anticancer properties of modified thiazolidinones against A549 cells, showing promising results comparable to established chemotherapeutics like gefitinib .
Q & A
Q. What are the key synthetic steps and critical reaction conditions for preparing (E)-5-((5-(4-nitrophenyl)furan-2-yl)methylene)-4-thioxothiazolidin-2-one?
The synthesis involves multi-step reactions, including condensation of 4-nitrophenyl furan derivatives with thiazolidinone precursors. Critical parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or glacial acetic acid), and pH adjustment to stabilize intermediates. Catalysts like anhydrous sodium acetate may enhance cyclization efficiency. Isolation of the E-isomer requires precise stoichiometry and purification via recrystallization or column chromatography .
Q. Which characterization techniques are essential for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups and stereochemistry, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy validates the presence of thioxo (C=S) and nitro (NO₂) groups. X-ray crystallography or NOESY experiments may resolve E/Z isomerism .
Q. What are the primary biological targets or activities associated with this compound?
Preliminary studies suggest antimicrobial and anticancer potential, likely via inhibition of enzymes like tyrosine kinases or DNA topoisomerases. Assays such as MTT cytotoxicity testing (e.g., IC₅₀ values against HeLa cells) and antimicrobial disk diffusion are used to evaluate activity .
Q. How does the nitro group influence the compound’s reactivity and bioactivity?
The electron-withdrawing nitro group enhances electrophilicity, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes). It also stabilizes the furan-thiazolidinone conjugate system, affecting redox properties and binding affinity .
Advanced Research Questions
Q. How can researchers optimize reaction yields and minimize isomerization during synthesis?
Yield optimization requires solvent screening (e.g., DMF for polar intermediates) and microwave-assisted synthesis to reduce reaction time (e.g., from 93 h to 1.5 h under microwave conditions). Isomer control involves low-temperature quenching and chiral HPLC for enantiomeric separation .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell line specificity) or impurity profiles. Validate results via orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC₅₀) and purity checks using HPLC (>95% purity threshold) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations model binding to targets like EGFR or COX-2. QSAR analyses correlate substituent effects (e.g., nitro vs. chloro groups) with bioactivity. DFT calculations predict redox behavior and reactive sites .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Scale-up risks include exothermic side reactions and isomer contamination. Implement flow chemistry for heat dissipation and inline NMR monitoring for real-time quality control. Optimize crystallization conditions to ensure batch consistency .
Q. How do structural modifications (e.g., replacing nitro with methoxy groups) alter pharmacological properties?
Substituent swaps modulate lipophilicity (logP) and metabolic stability. For example, methoxy groups may reduce cytotoxicity but improve oral bioavailability. Synthetic routes for derivatives should prioritize regioselective alkylation or Suzuki coupling .
Q. What in vivo models are suitable for evaluating toxicity and pharmacokinetics?
Rodent models assess acute toxicity (LD₅₀) and organ-specific effects (histopathology). Pharmacokinetic studies (Cmax, t₁/₂) require LC-MS/MS quantification in plasma. Compare results to in vitro hepatic microsome assays for metabolic stability .
Q. Methodological Guidance
- Spectral Analysis : Assign ¹H NMR peaks using COSY for coupling (e.g., furan protons at δ 7.2–7.5 ppm) .
- Bioactivity Validation : Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to ensure statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
